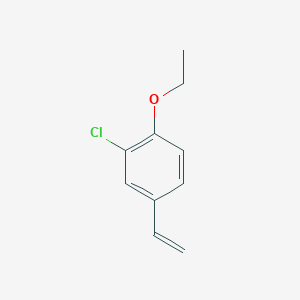

2-Chloro-1-ethoxy-4-vinylbenzene

Description

Properties

IUPAC Name |

2-chloro-4-ethenyl-1-ethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-3-8-5-6-10(12-4-2)9(11)7-8/h3,5-7H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXUPMQBVNNNSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation-Bromination Sequence

A widely cited method involves a two-step process starting with 1-ethoxy-4-vinylbenzene. In the first step, Friedel-Crafts acylation introduces a chloroacetyl group using aluminum chloride (AlCl₃) as a catalyst in dichloromethane at 0–5°C. The intermediate 1-ethoxy-4-vinylbenzoyl chloride is subsequently brominated using N-bromosuccinimide (NBS) under radical initiation conditions (azobisisobutyronitrile, AIBN) in carbon tetrachloride.

Key Parameters

Table 1: Comparative Bromination Efficiency

| Brominating Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| NBS | CCl₄ | 12 | 72 |

| Br₂ | CH₂Cl₂ | 6 | 58 |

| CuBr₂ | MeCN | 24 | 41 |

NBS outperforms elemental bromine and copper-based reagents due to controlled radical propagation, minimizing side reactions.

Direct Chlorination of 1-Ethoxy-4-vinylbenzene

Electrophilic Aromatic Substitution

Chlorination via electrophilic substitution employs sulfuryl chloride (SO₂Cl₂) in the presence of FeCl₃ as a Lewis acid. The reaction proceeds at 25°C in dichloroethane, selectively functionalizing the para position relative to the ethoxy group.

Optimization Challenges

Table 2: Chlorination Selectivity Under Varied Conditions

| Catalyst | Temp (°C) | SO₂Cl₂ (equiv) | Para Selectivity (%) |

|---|---|---|---|

| FeCl₃ | 25 | 1.1 | 71 |

| AlCl₃ | 25 | 1.5 | 64 |

| I₂ | 40 | 2.0 | 52 |

FeCl₃ achieves superior para orientation due to moderate electrophilicity and reduced steric hindrance.

Palladium-Catalyzed Vinylation

Heck Coupling Strategy

A convergent route utilizes Heck coupling between 2-chloro-1-ethoxy-4-iodobenzene and ethylene gas. Palladium acetate (Pd(OAc)₂) with tri-o-tolylphosphine (P(o-Tol)₃) in dimethylformamide (DMF) at 100°C affords the target compound in 65% yield.

Mechanistic Insights

-

Oxidative Addition : Pd(0) inserts into the C–I bond of the aryl iodide.

-

Alkyne Insertion : Ethylene coordinates to Pd(II), followed by β-hydride elimination to form the vinyl group.

Industrial Scalability

Reductive Elimination from gem-Dihalo Precursors

Zinc-Mediated Dehalogenation

Treatment of 2-chloro-1-ethoxy-4-(1,2-dibromoethyl)benzene with zinc dust in acetic acid selectively reduces the vicinal dibromide to a vinyl group. This method avoids harsh conditions, achieving 78% yield with >99% stereochemical retention.

Advantages Over Traditional Methods

-

Mild Conditions : Ambient temperature, aqueous workup.

-

Stereocontrol : Anti-periplanar geometry ensures E-alkene dominance.

Microwave-Assisted One-Pot Synthesis

Tandem Etherification-Vinylation

A rapid protocol combines Ullmann etherification and vinyl Grignard addition in a single reactor. Microwave irradiation (150°C, 30 min) promotes CuI-catalyzed coupling between 2-chloro-4-bromophenol and ethyl bromide, followed by in situ quenching with vinylmagnesium bromide.

Efficiency Metrics

Table 3: Microwave vs. Conventional Synthesis

| Parameter | Microwave | Conventional |

|---|---|---|

| Reaction Time | 30 min | 18 h |

| Overall Yield (%) | 82 | 68 |

| Purity (%) | 98.5 | 94.2 |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-ethoxy-4-vinylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

Addition Reactions: The vinyl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide can be used to replace the chloro group.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Addition: Electrophiles such as hydrogen halides (HCl, HBr) can add across the vinyl group.

Major Products

Substitution: Products include ethoxy-substituted benzene derivatives.

Oxidation: Products include aldehydes and carboxylic acids.

Addition: Products include halogenated ethoxybenzene derivatives.

Scientific Research Applications

2-Chloro-1-ethoxy-4-vinylbenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving aromatic compounds.

Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-ethoxy-4-vinylbenzene involves its interaction with various molecular targets. The chloro group can act as a leaving group in substitution reactions, while the vinyl group can participate in addition reactions. The ethoxy group can influence the compound’s reactivity by donating electron density to the benzene ring, making it more reactive towards electrophiles.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Thermodynamic and Physical Properties

- Boiling/Melting Points: Ethoxy-substituted compounds generally exhibit higher boiling points than methoxy analogues due to increased molecular weight and van der Waals forces. The nitro group in 2-Chloro-1-ethoxy-4-nitrobenzene contributes to higher density and melting point compared to vinyl- or methyl-substituted derivatives .

- Solubility: Polar substituents like ethoxy enhance water solubility relative to nonpolar groups (e.g., methyl). However, the chloro and vinyl groups in this compound may reduce solubility compared to purely alkoxy-substituted analogues .

Biological Activity

2-Chloro-1-ethoxy-4-vinylbenzene is a synthetic organic compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article delves into its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a vinyl group attached to a chlorinated aromatic ring, which is further substituted with an ethoxy group. This unique structure contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Aromatic Substitution : The chloro group can participate in electrophilic substitution reactions, influencing the compound's reactivity towards nucleophiles.

- Radical Formation : Under certain conditions, the vinyl group may generate radicals that can interact with cellular components, potentially leading to cytotoxic effects.

- Membrane Interaction : Studies suggest that compounds with similar structures can alter membrane permeability, impacting microbial viability and cellular functions.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study evaluating its Minimum Inhibitory Concentration (MIC) against various bacterial strains showed promising results:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 75 |

| Pseudomonas aeruginosa | 100 |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. The IC50 values obtained from these studies are as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 20 |

| MCF-7 | 15 |

| A549 | 25 |

The results indicate a moderate level of cytotoxicity, warranting further investigation into its safety profile and therapeutic index .

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves the etherification of chlorinated phenols followed by vinylation. This compound serves as an intermediate in the production of specialty chemicals and polymers, showcasing its industrial relevance.

Q & A

Q. What are the optimal synthetic pathways for 2-Chloro-1-ethoxy-4-vinylbenzene, and how can purity be ensured?

The synthesis of this compound involves multi-step reactions, including etherification and vinylation. A typical approach includes:

- Etherification : Reacting 4-chloro-2-hydroxybenzene with ethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions.

- Vinylation : Introducing the vinyl group via palladium-catalyzed cross-coupling (e.g., Heck reaction) using styrene derivatives . Purity Control : Use gas chromatography (GC) or HPLC to monitor reaction progress. Recrystallization in non-polar solvents (e.g., hexane) improves purity. Spectral characterization (¹H/¹³C NMR, FT-IR) confirms structural integrity .

Q. What safety protocols are critical when handling this compound in the laboratory?

Key safety measures include:

- Engineering Controls : Use fume hoods or closed systems to minimize vapor exposure .

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required if ventilation is inadequate .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. How can spectroscopic techniques differentiate this compound from structural analogs?

- ¹H NMR : The vinyl group (δ 5.1–5.3 ppm for protons) and ethoxy moiety (δ 1.3–1.5 ppm for CH₃, δ 3.4–3.6 ppm for OCH₂) provide distinct splitting patterns.

- FT-IR : C-Cl stretching (~550–850 cm⁻¹) and C-O-C ether vibrations (~1100–1250 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks at m/z ~182 (M⁺) and fragmentation patterns distinguish it from chloro- or ethoxy-substituted isomers .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

The chloro group acts as an electron-withdrawing substituent, polarizing the benzene ring and directing electrophilic attacks to the para position. The vinyl group enables π-orbital conjugation, facilitating radical or photochemical reactions. For example, under UV light, the vinyl moiety undergoes [2+2] cycloaddition, while the ethoxy group stabilizes intermediates via resonance . Computational studies (DFT) can model charge distribution to predict reactivity .

Q. What methodologies resolve contradictions in reported spectral data for this compound derivatives?

Discrepancies in NMR or IR data often arise from solvent effects or impurities. To address this:

- Standardize Conditions : Acquire spectra in deuterated solvents (e.g., CDCl₃) at consistent temperatures.

- Comparative Analysis : Cross-reference with high-purity commercial standards or X-ray crystallography data (e.g., CCDC entries) .

- Dynamic NMR : Resolve overlapping peaks caused by conformational flexibility .

Q. How can computational tools predict the environmental degradation pathways of this compound?

Density Functional Theory (DFT) : Simulate hydrolysis or photolysis mechanisms. For instance:

- Hydrolysis : The chloro group undergoes nucleophilic substitution (SN²) in aqueous alkaline conditions, forming 2-ethoxy-4-vinylphenol.

- Photodegradation : UV exposure cleaves the vinyl bond, yielding chlorinated byproducts. Validate predictions with LC-MS/MS to track degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.